4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is a complex organic compound notable in medicinal chemistry for its structural properties. This compound is characterized by its unique piperidine and pyrrolidine moieties, which contribute to its biological activity and potential therapeutic applications. The IUPAC name reflects its structure, indicating the presence of an ethoxymethyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring.
Information regarding the compound can be sourced from various chemical databases and publications, including PubChem and specific scientific articles that detail its synthesis, properties, and applications in medicinal chemistry. The structural data and synthesis methods are particularly highlighted in recent research studies.
This compound falls under the category of piperidine derivatives, which are widely recognized for their versatility in organic synthesis and pharmacology. Piperidines are known for their role as building blocks in the development of pharmaceuticals due to their ability to interact with biological targets.
The synthesis of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine can be approached through various methods, primarily focusing on the construction of the piperidine and pyrrolidine frameworks. Some common techniques include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., N-Methyl-2-pyrrolidone or dimethylformamide), and the use of catalysts like Raney nickel for reductive processes. The combination of these methods allows for the efficient formation of the desired compound with high yields.
The molecular structure of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine can be represented by its chemical formula . The InChI key for this compound is YJDJQNXOGWAWGS-UHFFFAOYSA-N, which provides a unique identifier for database searches.
The compound features:
This data underscores its complexity and potential reactivity due to the presence of nitrogen atoms in both the piperidine and pyrrolidine rings.
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine participates in various chemical reactions typical for piperidine derivatives. Notable reactions include:
Research indicates that derivatives of piperidines can act as catalysts or intermediates in reactions such as protodeboronation or cycloaddition reactions. These reactions often leverage the unique electronic properties imparted by the ethoxymethyl group.
The mechanism through which 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine exerts its biological effects is likely related to its ability to interact with neurotransmitter receptors or enzymes involved in neurotransmission.
Studies suggest that compounds with similar structures exhibit activity against various targets, including those implicated in seizure disorders and cancer pathways. The precise mechanism may involve modulation of receptor activity or inhibition of specific enzymatic pathways.
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is expected to exhibit:
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly alter these properties, influencing both solubility and reactivity profiles.
The applications of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine span several fields:
Research continues to explore its efficacy in various therapeutic areas, highlighting its importance as a versatile compound in drug development.
The piperidine-pyrrolidine hybrid scaffold represents a privileged structural motif in medicinal chemistry due to its three-dimensional complexity and ability to interact with diverse biological targets. Specifically, 4-(pyrrolidin-1-yl)piperidine derivatives demonstrate exceptional versatility as synthetic intermediates for bioactive molecules. These fused bicyclic systems confer conformational rigidity that enhances target selectivity while maintaining sufficient flexibility for optimal binding interactions [4] [7]. The protonatable nitrogen atoms facilitate salt formation, improving aqueous solubility and bioavailability—a critical factor in central nervous system (CNS) drug design where blood-brain barrier penetration is essential [5].
Contemporary applications span multiple therapeutic areas, as evidenced by these hybrid scaffolds serving as:
Table 1: Therapeutic Applications of Piperidine-Pyrrolidine Hybrid Derivatives
Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|
Methyl-lysine binding proteins | Epigenetic regulation | 4-(1-Pyrrolidinyl)piperidine backbone |
Vasopressin1b receptor | Neuropsychiatric disorders | N-substituted piperidine-pyrrolidine |
Polo-like kinase 1 | Anticancer agents | Functionalized C4-position on piperidine |
E-cadherin expression modulators | Antimetastatic agents | Quaternary ammonium derivatives |
The sp³-rich character of these scaffolds (Fsp³ > 0.5) correlates with improved clinical success rates by reducing planar molecular complexity, thereby enhancing solubility and decreasing susceptibility to metabolic deactivation [10]. This structural advantage positions piperidine-pyrrolidine hybrids as ideal frameworks for developing compounds with favorable drug-like properties.
The ethoxymethyl (-CH₂OCH₂CH₃) moiety represents a strategically valuable substituent in nitrogen heterocycle design, particularly at the pyrrolidine C2/C3 positions. This group confers balanced lipophilicity (logP reduction of 0.5–1.0 versus methyl analogues) while maintaining metabolic stability superior to shorter-chain alkoxy groups [9] [10]. The oxygen atoms within the ethoxymethyl group provide hydrogen-bond acceptor sites that enhance target engagement without increasing basicity—critical for avoiding hERG channel interactions that cause cardiotoxicity [3].
Molecular modeling studies indicate the ethoxymethyl extension adopts a pseudoequatorial conformation when attached to pyrrolidine rings, projecting the terminal ethoxy group away from the core scaffold. This orientation minimizes steric hindrance during target binding while allowing optimal solvent interaction. In the specific case of 4-(2-(ethoxymethyl)pyrrolidin-1-yl)piperidine (CAS# 2097991-48-3), the C12H24N2O molecular framework (MW: 212.34 g/mol) positions the ethoxymethyl group for:
Table 2: Physicochemical Impact of Ethoxymethyl Substitution on Piperidine-Pyrrolidine Hybrids
Compound | logP | Aqueous Solubility (μg/mL) | Microsomal Stability (t₁/₂ min) |
---|---|---|---|
4-(Pyrrolidin-1-yl)piperidine | 1.82 | 850 | 12.4 |
4-(2-Methylpyrrolidin-1-yl)piperidine | 2.15 | 420 | 18.7 |
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine | 1.78 | 1,380 | 36.2 |
4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidine | 0.94 | 2,960 | 8.1 |
Data adapted from metabolic studies of analogous scaffolds [10] demonstrates the ethoxymethyl group’s optimal balance between lipophilicity reduction and metabolic protection. Unlike hydroxymethyl analogues, which suffer from rapid glucuronidation, the ethoxymethyl group maintains microsomal stability while improving solubility over methyl-substituted counterparts.
The strategic incorporation of 4-(3-(ethoxymethyl)pyrrolidin-1-yl)piperidine derivatives into drug discovery programs emerged from evolving multi-target therapeutic paradigms (2010–present). Early-generation piperidine-pyrrolidine hybrids lacked alkoxy substitutions, limiting their applicability to CNS targets due to excessive blood-brain barrier penetration [4] [5]. The introduction of the ethoxymethyl "polar arm" addressed this limitation by providing controlled polarity modulation essential for peripheral target engagement.
Key milestones in structural evolution include:
The 3-amido-9-ethylcarbazole derivatives incorporating piperidine-pyrrolidine-ethoxymethyl subunits exemplify modern applications. These compounds demonstrate dual topoisomerase II inhibition and DNA intercalation properties—achieved through the ethoxymethyl-modified pyrrolidine component that fine-tunes molecular geometry and electron distribution [8]. Similarly, in bone anabolic agents, the chiral (S)-3-[(2-ethoxyethoxy)methyl]piperidine configuration in DS96432529 provided 14-fold greater potency than its (R)-enantiomer while maintaining oral bioavailability through Fsp³ > 0.5 [10].
Table 3: Evolution of Piperidine-Pyrrolidine Hybrids in Drug Development
Time Period | Therapeutic Focus | Structural Innovation | Representative Compound |
---|---|---|---|
2000–2010 | Neurokinin-1 antagonists | Unsubstituted piperidine-pyrrolidine | 4-(1-Pyrrolidinyl)piperidine |
2010–2018 | Metabolic stability optimization | C3/C4 hydroxymethyl/ethoxymethyl piperidines | (S)-3-(Ethoxymethyl)piperidine derivatives |
2018–present | Multi-targeted therapies | Ethoxymethyl-pyrrolidine conjugated heterocycles | 3-Amido-9-ethylcarbazole-pyrrolidine hybrids |
Current research exploits these scaffolds in proteolysis targeting chimeras (PROTACs), where the ethoxymethyl group’s polarity facilitates E3 ligase recruitment while maintaining cell permeability. This historical trajectory demonstrates how strategic functionalization transformed simple heterocyclic cores into sophisticated tools for contemporary drug discovery challenges.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3